molecular formula C21H22N2 B13743530 N1,N3-Bis(3-phenyl-2-propenylidene)-1,3-propanediamine CAS No. 25351-57-9

N1,N3-Bis(3-phenyl-2-propenylidene)-1,3-propanediamine

Cat. No.: B13743530
CAS No.: 25351-57-9
M. Wt: 302.4 g/mol
InChI Key: HDFJFEQZDSFGBX-XQIKEREUSA-N
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Description

N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine is a chemical compound known for its unique structure and properties. It is a Schiff base ligand, which means it is formed by the condensation of an amine with an aldehyde or ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with cinnamaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in coordination chemistry and material science .

Properties

CAS No.

25351-57-9

Molecular Formula

C21H22N2

Molecular Weight

302.4 g/mol

IUPAC Name

(E)-3-phenyl-N-[3-[[(E)-3-phenylprop-2-enylidene]amino]propyl]prop-2-en-1-imine

InChI

InChI=1S/C21H22N2/c1-3-10-20(11-4-1)14-7-16-22-18-9-19-23-17-8-15-21-12-5-2-6-13-21/h1-8,10-17H,9,18-19H2/b14-7+,15-8+,22-16?,23-17?

InChI Key

HDFJFEQZDSFGBX-XQIKEREUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=NCCCN=C/C=C/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC=NCCCN=CC=CC2=CC=CC=C2

Origin of Product

United States

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